Ropivacaine-d7 N-Oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

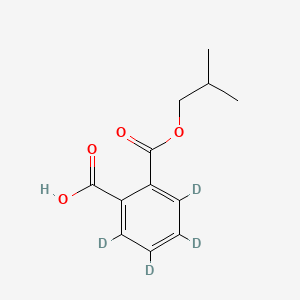

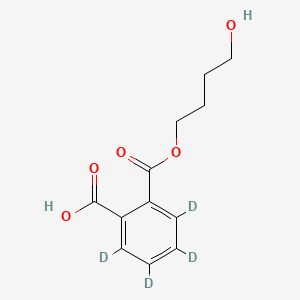

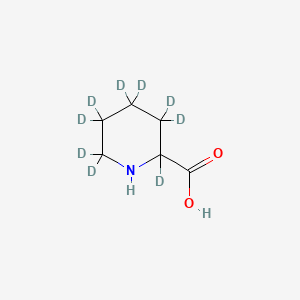

Ropivacaine-d7 N-Oxide is an isotope analog of Ropivacaine . Ropivacaine is a long-acting amide local anesthetic drug . It works by reversibly inhibiting sodium ion influx in nerve fibers .

Molecular Structure Analysis

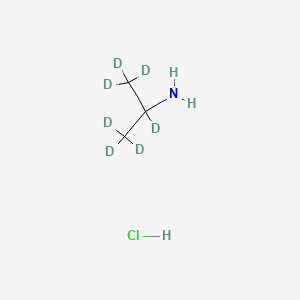

The molecular formula of Ropivacaine-d7 N-Oxide is C17H19D7N2O2 . The molecular weight is 297.44 g/mol .Applications De Recherche Scientifique

Pharmacological Properties and Mechanisms of Action

Ropivacaine is known for its reversible inhibition of sodium ion influx in nerve fibers, which is a common mechanism of action for local anesthetics. It is less lipophilic than bupivacaine, which reduces its potential to penetrate large myelinated motor fibers, leading to a lesser degree of motor blockade. This characteristic makes ropivacaine preferable in situations where motor blockade is undesirable. Its reduced lipophilicity is also associated with a lower risk of central nervous system toxicity and cardiotoxicity, making it a safer option for regional anesthesia and pain management (Kuthiala & Chaudhary, 2011).

Clinical Applications

Ropivacaine is effective for surgical anesthesia as well as for the relief of postoperative and labor pain. Its efficacy is comparable to that of bupivacaine and levobupivacaine for peripheral nerve blocks. However, clinically adequate doses of ropivacaine tend to cause a lower incidence or grade of motor block than bupivacaine, which can be particularly beneficial in postoperative and labor pain management where preservation of motor function is advantageous (Simpson et al., 2005).

Toxicological Profile

Ropivacaine displays a better safety profile compared to bupivacaine, with several studies and animal experiments confirming its reduced cardiovascular and central nervous system toxicity. This makes ropivacaine a safer choice for various anesthetic procedures, particularly in sensitive patient populations or in procedures involving significant doses of local anesthetics (Hansen, 2004).

Novel Formulations and Delivery Methods

Research into ropivacaine also includes the development of novel formulations and delivery methods to extend its analgesic effects. For instance, sustained-release formulations of ropivacaine have been explored to prolong its duration of action, potentially enhancing its utility in postoperative pain management and reducing the need for repeated dosing (Li et al., 2015).

Mécanisme D'action

Target of Action

Ropivacaine-d7 N-Oxide primarily targets the sodium and potassium ion channels in the dorsal horn of the spinal cord . It also interacts with the catalytic domain of AKT1, a protein kinase involved in cell signaling . The drug’s action on these targets plays a crucial role in its anesthetic and potential anti-cancer effects .

Mode of Action

Ropivacaine-d7 N-Oxide blocks the generation of action potential by inhibiting the sodium and potassium ion channels . This blockage prevents the electrical input from nociceptive afferent neurons, leading to a numbing effect . In terms of its interaction with AKT1, Ropivacaine-d7 N-Oxide binds to its catalytic domain, impairing its kinase activity . This interaction leads to the inactivation of NF-κB, a protein complex that controls transcription of DNA .

Biochemical Pathways

The inhibition of AKT1 by Ropivacaine-d7 N-Oxide leads to a decrease in GGT1 expression . GGT1 is a gene that is associated with poor prognosis in breast cancer . The decrease in GGT1 expression inhibits the activation of the NF-κB signaling pathway . This pathway is known to mediate various properties of cancer stem cells .

Pharmacokinetics

Ropivacaine-d7 N-Oxide undergoes extensive metabolism, primarily via CYP1A2-mediated aromatic hydroxylation to 3-OH-ropivacaine . The main metabolites excreted in the urine are the N-dealkylated metabolite (PPX) and 3-OH-ropivacaine . The drug’s plasma concentration presents a bimodal profile, indicating that it is slowly released from the Ropivacaine oil delivery depot (RODD) . The time to reach maximum concentration (Tmax) is longer in the RODD groups compared to the ropivacaine hydrochloride injection (RHI) group .

Result of Action

Ropivacaine-d7 N-Oxide has been shown to suppress stem cell-like properties of breast cancer cells both in vitro and in vivo . It also induces significant apoptosis by up-regulating the cleaved caspase 3 and 9, and causes cell cycle arrest via inhibiting the expression of cyclins B2, D1, and E .

Action Environment

The action of Ropivacaine-d7 N-Oxide can be influenced by environmental factors. For instance, the drug’s release rate and nerve blocking range can be affected by the method of administration . In a study, single-needle injection of RODD was found to be optimal for subjects, with a nerve block range of 42.5±20.8 mm . The drug’s safety and efficacy can also be influenced by the patient’s cardiovascular and nervous systems .

Safety and Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ropivacaine-d7 N-Oxide involves the oxidation of Ropivacaine-d7 to form Ropivacaine-d7 N-Oxide.", "Starting Materials": ["Ropivacaine-d7", "Oxidizing agent (e.g. Hydrogen peroxide, Sodium periodate)"], "Reaction": [ "Step 1: Dissolve Ropivacaine-d7 in a solvent (e.g. methanol, acetonitrile)", "Step 2: Add the oxidizing agent slowly to the reaction mixture under stirring at a low temperature (e.g. 0-5°C)", "Step 3: Continue stirring the reaction mixture for a specified period of time (e.g. 2-4 hours)", "Step 4: Filter the reaction mixture to remove any solid precipitates", "Step 5: Concentrate the filtrate under reduced pressure", "Step 6: Purify the crude product using column chromatography or recrystallization", "Step 7: Analyze the purified product using spectroscopic techniques (e.g. NMR, IR, MS) to confirm its identity and purity" ] } | |

Numéro CAS |

1795786-47-8 |

Nom du produit |

Ropivacaine-d7 N-Oxide |

Formule moléculaire |

C17H26N2O2 |

Poids moléculaire |

297.45 |

Nom IUPAC |

(2S)-N-(2,6-dimethylphenyl)-1-(1,1,2,2,3,3,3-heptadeuteriopropyl)-1-oxidopiperidin-1-ium-2-carboxamide |

InChI |

InChI=1S/C17H26N2O2/c1-4-11-19(21)12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20)/t15-,19?/m0/s1/i1D3,4D2,11D2 |

Clé InChI |

RVWGBWHPDXEKHY-IXVJORGUSA-N |

SMILES |

CCC[N+]1(CCCCC1C(=O)NC2=C(C=CC=C2C)C)[O-] |

Synonymes |

(2S)-N-(2,6-Dimethylphenyl)-1-oxido-1-(propyl-d7)-2-piperidinecarboxamide; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Diazabicyclo[4.3.1]decane](/img/structure/B585976.png)